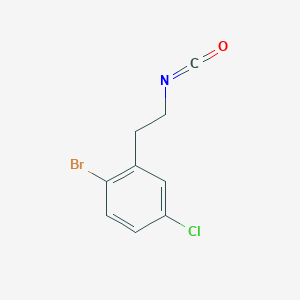

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

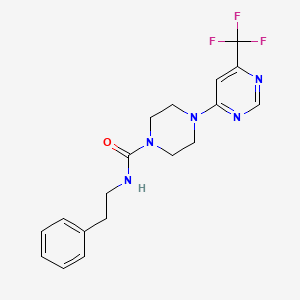

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is a chemical compound with the molecular weight of 260.52 . Its IUPAC name is 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene . The InChI code for this compound is 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be represented by the InChI code 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 . This indicates that the compound consists of a benzene ring with bromo, chloro, and isocyanatoethyl substituents.Aplicaciones Científicas De Investigación

Ring Halogenations in Polyalkylbenzenes

1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), with the help of catalytic quantities of p-toluenesulfonic acid, have been used in ring halogenations of polyalkylbenzenes. This process led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yields (Bovonsombat & Mcnelis, 1993).

Deprotonation in Halobenzotrifluorides

Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have been shown to undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums. This reaction exploits positional ambiguities to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).

Synthesis of CCR5 Antagonists

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and have been characterized using various analytical techniques (Cheng De-ju, 2015).

Nitration of Halobenzenes

In the presence of ozone, chloro- and bromo-benzenes, including 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene, can be nitrated smoothly with nitrogen dioxide at low temperatures. This process yields nitro derivatives with high ortho-directing trends compared to conventional procedures (Suzuki & Mori, 1994).

Fluorescence Properties

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of compounds exhibiting fluorescence properties. These properties have been investigated both in solution and solid-state, showing potential for application in luminescent materials (Liang Zuo-qi, 2015).

Crystal Structure Analysis

The compound has been studied for its crystal structure and properties, contributing to a better understanding of its molecular conformation and potential applications in material sciences (Jotani et al., 2019).

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXYBSXZPXSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN=C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)

![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)

![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)

![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)